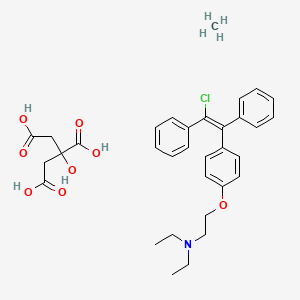

Enclomifene citrate

Beschreibung

Eigenschaften

Molekularformel |

C33H40ClNO8 |

|---|---|

Molekulargewicht |

614.1 g/mol |

IUPAC-Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane |

InChI |

InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;; |

InChI-Schlüssel |

IMGWYAILEILEOR-LHPVOXLHSA-N |

Isomerische SMILES |

C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Enclomiphene Citrate's Binding Affinity for Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene (B195052) citrate (B86180), the E-stereoisomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that exhibits antagonist properties at the estrogen receptor (ER). This technical guide provides a comprehensive overview of the binding affinity of enclomiphene citrate for the two main estrogen receptor subtypes, ERα and ERβ. The document summarizes the available quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals involved in the study and development of SERMs.

Introduction

Enclomiphene citrate is a non-steroidal triphenylethylene (B188826) derivative that functions as an estrogen receptor antagonist.[1][2] Its primary mechanism of action involves competitive binding to estrogen receptors, thereby modulating the transcriptional activity of these receptors.[3] This modulation is tissue-specific, leading to a complex pharmacological profile.[4] In the hypothalamus, enclomiphene's antagonistic action on ERs disrupts the negative feedback loop of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH).[5][6] This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately increasing testosterone (B1683101) production in men.[1][7] Understanding the specific binding affinities of enclomiphene for ERα and ERβ is crucial for elucidating its mechanism of action and predicting its physiological effects.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The available quantitative data for enclomiphene citrate's binding to estrogen receptors is summarized below.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Enclomiphene | Estrogen Receptor Alpha (ERα) | In vitro pharmacology assay | IC50 | 4.56 nM | IUPHAR/BPS Guide to PHARMACOLOGY[8] |

| Enclomiphene | Estrogen Receptor Alpha (ERα) | Competitive Radioligand Binding Assay | Ki | Data Not Available | - |

| Enclomiphene | Estrogen Receptor Beta (ERβ) | Not Specified | IC50 | Data Not Available | - |

| Enclomiphene | Estrogen Receptor Beta (ERβ) | Not Specified | Ki | Data Not Available | - |

Note: Despite extensive searches of scientific literature and databases, specific Ki values for ERα and quantitative binding affinity data (IC50 and Ki) for ERβ for enclomiphene citrate were not publicly available at the time of this report.

A study investigating the antitumor activity of enclomiphene analogs in MCF-7 human mammary carcinoma cells, which primarily express ERα, reported a relative binding affinity (RBA) for the nuclear estrogen receptor (RE) of 2% compared to estradiol (B170435) (100%).[9]

Experimental Protocols

The determination of binding affinity is performed through various in vitro assays. The following sections describe the general methodologies for key experiments used to assess the interaction of compounds like enclomiphene citrate with estrogen receptors.

Competitive Radioligand Binding Assay

This assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity.

Objective: To determine the IC50 and subsequently the Ki of enclomiphene citrate for ERα and ERβ.

Materials:

-

Purified recombinant human ERα or ERβ or cell lysates/membrane preparations containing the receptor.

-

Radiolabeled ligand (e.g., [³H]-Estradiol).

-

Enclomiphene citrate.

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

Filtration apparatus.

Methodology:

-

Preparation of Reagents: A dilution series of enclomiphene citrate is prepared in the assay buffer. The radiolabeled ligand is diluted to a concentration typically at or below its dissociation constant (Kd). The receptor preparation is diluted to a suitable concentration.[8]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of enclomiphene citrate.[8]

-

Controls:

-

Total Binding: Wells containing only the receptor preparation and the radiolabeled ligand.

-

Non-specific Binding: Wells containing the receptor, radiolabeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor, to saturate all specific binding sites.

-

-

Incubation: The reaction is initiated by adding the receptor preparation to all wells. The plate is then incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[8]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[8]

-

Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.[8]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of enclomiphene citrate. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Estrogen Receptor Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.

Objective: To determine if enclomiphene citrate acts as an antagonist of ERα- and/or ERβ-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., MCF-7, which endogenously express ERα, or HEK293).[8]

-

ERα or ERβ expression vector (if the cell line does not endogenously express the receptor).

-

Estrogen Response Element (ERE)-driven luciferase reporter vector.[8]

-

Transfection reagent.

-

17β-estradiol (E2) as the agonist.

-

Enclomiphene citrate.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding and Transfection: Cells are seeded in a multi-well plate. They are then co-transfected with the ERE-luciferase reporter vector and the appropriate ER expression vector (if necessary).[8] A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

Treatment: After a recovery period, the cells are treated with a known concentration of E2 (to stimulate ER-mediated transcription) in the presence of varying concentrations of enclomiphene citrate. Control wells receive E2 alone or vehicle.

-

Incubation: The cells are incubated for a period sufficient to allow for gene expression and accumulation of the luciferase enzyme.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to the control reporter activity (if used). The results are expressed as a percentage of the maximal E2-induced activity. The IC50 value for the antagonist activity of enclomiphene citrate can be determined by plotting the normalized luciferase activity against the log concentration of enclomiphene citrate.

Signaling Pathways

Enclomiphene citrate exerts its effects by competitively inhibiting the binding of endogenous estrogens to ERα and ERβ. This antagonism primarily affects the classical genomic signaling pathway of estrogen receptors.

Classical Genomic Estrogen Receptor Signaling Pathway

In the absence of a ligand, estrogen receptors are located in the cytoplasm or nucleus in an inactive complex with heat shock proteins (HSPs).

-

Ligand Binding: Estrogen (e.g., estradiol) diffuses into the cell and binds to the ligand-binding domain (LBD) of the ER.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and receptor dimerization (homodimers ERα/ERα or ERβ/ERβ, or heterodimers ERα/ERβ).

-

Nuclear Translocation and DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound ER dimer recruits co-activator or co-repressor proteins, which modulate the transcription of target genes, leading to changes in protein synthesis and cellular function.

Enclomiphene citrate, as an antagonist, binds to the ER but induces a conformational change that prevents the recruitment of co-activators, thereby inhibiting gene transcription.

Conclusion

Enclomiphene citrate is a potent antagonist of the estrogen receptor alpha, with a reported IC50 of 4.56 nM. While quantitative binding data for ERβ is currently lacking in the public domain, its established mechanism of action involves the competitive inhibition of estrogen binding to both ER subtypes, leading to the modulation of gene transcription. The primary therapeutic effect of enclomiphene in treating secondary male hypogonadism is mediated through its antagonist activity at the hypothalamic level, restoring the normal function of the hypothalamic-pituitary-gonadal axis. Further research is warranted to fully characterize the binding kinetics and affinity of enclomiphene citrate for ERβ to provide a more complete understanding of its pharmacological profile and tissue-specific effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.

References

- 1. news-medical.net [news-medical.net]

- 2. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. valhallavitality.com [valhallavitality.com]

- 5. Enclomifene - Wikipedia [en.wikipedia.org]

- 6. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Enclomiphene Citrate in Male Hypogonadism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacodynamics of enclomiphene (B195052) citrate (B86180), a selective estrogen receptor modulator (SERM), in the context of treating secondary male hypogonadism. It details the molecule's mechanism of action, presents quantitative data from key clinical studies, outlines experimental methodologies, and provides visual representations of critical pathways and processes.

Core Mechanism of Action

Enclomiphene citrate is the trans-isomer of clomiphene citrate.[1][2] It functions primarily as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[2][3] In men with secondary hypogonadism, the hypothalamic-pituitary-gonadal (HPG) axis is dysfunctional, leading to insufficient production of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and consequently, low testosterone (B1683101).[4][5]

Enclomiphene citrate competes with estradiol (B170435) for binding sites on estrogen receptors in the hypothalamus.[3] This action blocks the normal negative feedback loop that estrogen exerts on the HPG axis.[3][6] The hypothalamus, perceiving a state of low estrogen, increases the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[7] Elevated GnRH then stimulates the anterior pituitary to enhance the secretion of LH and FSH.[6][7]

-

Luteinizing Hormone (LH): Acts on the Leydig cells in the testes to stimulate the synthesis and secretion of testosterone.[8]

-

Follicle-Stimulating Hormone (FSH): Acts on the Sertoli cells in the testes, playing a crucial role in initiating and maintaining spermatogenesis.[9]

This mechanism restores the endogenous production of testosterone and preserves testicular function, contrasting sharply with exogenous testosterone replacement therapy (TRT), which suppresses the HPG axis, leading to reduced LH and FSH levels and impaired spermatogenesis.[4][10][11]

Quantitative Pharmacodynamic Effects

Clinical trials have consistently demonstrated enclomiphene citrate's efficacy in restoring normal testosterone levels while maintaining or improving gonadotropin and sperm parameters.

Hormonal Responses to Enclomiphene Citrate

The following tables summarize data from key studies, illustrating the dose-dependent effects of enclomiphene citrate on reproductive hormones compared to placebo and standard testosterone gel.

Table 1: Hormonal Changes After 6 Weeks of Treatment (Phase II Study) [12]

| Treatment Group | Mean Total Testosterone (ng/dL) | Mean LH (IU/L) | Mean FSH (IU/L) |

| Baseline (Avg.) | <350 | <12 | - |

| Enclomiphene 12.5 mg | - | - | - |

| Enclomiphene 25 mg | 604 (±160) | - | - |

| Transdermal Testosterone | 500 (±278) | Suppressed | Suppressed |

Data from a randomized, single-blind, two-centre study (ZA-303). Total testosterone levels were measured at day 42.[12]

Table 2: Hormonal Changes After 16 Weeks of Treatment (Phase III Studies) [9][13]

| Treatment Group | Change in Total T (ng/dL) | Change in LH (mIU/mL) | Change in FSH (mIU/mL) |

| Enclomiphene 12.5 mg | +195.1 | +5.1 | +4.8 |

| Enclomiphene 25 mg | +212.7 | +7.4 | +6.9 |

| Testosterone Gel 1.62% | +175.7 | -4.4 | -2.4 |

| Placebo | +41.9 | +0.4 | +0.4 |

Data aggregated from parallel Phase III studies (ZA-304 and ZA-305).[9][13]

Effects on Spermatogenesis

A primary advantage of enclomiphene citrate over TRT is its preservation of fertility. Exogenous testosterone suppresses intratesticular testosterone production and spermatogenesis, whereas enclomiphene stimulates it.

Table 3: Comparison of Sperm Concentration After 16 Weeks (Phase III Studies) [13]

| Treatment Group | Baseline Sperm Conc. (10⁶/mL) | Final Sperm Conc. (10⁶/mL) | % Change |

| Enclomiphene 12.5 mg | 43.1 | 43.4 | +0.7% |

| Enclomiphene 25 mg | 41.6 | 43.8 | +5.3% |

| Testosterone Gel 1.62% | 43.8 | 26.2 | -40.2% |

| Placebo | 42.4 | 40.0 | -5.7% |

Table 4: Comparative Efficacy of Enclomiphene vs. Clomiphene Citrate [14][15]

| Parameter | Enclomiphene Citrate | Clomiphene Citrate | P-value |

| Median Testosterone Change (ng/dL) | +166 | +98 | 0.20 |

| Median Estradiol Change (pg/mL) | -5.92 | +17.50 | 0.001 |

Data from a retrospective study of 66 patients who switched from clomiphene to enclomiphene.[14][15]

Effect on Insulin-Like Growth Factor 1 (IGF-1)

Studies have observed that both enclomiphene citrate and transdermal testosterone can decrease levels of Insulin-like Growth Factor 1 (IGF-1), with the suppression being more pronounced in the enclomiphene groups.[12][16] The proposed mechanism involves estrogen-mediated activation of SOCS-3, which can inhibit growth hormone signaling, leading to reduced IGF-1.[16] This effect warrants monitoring in patients on long-term therapy.[17]

Key Experimental Protocols

The quantitative data presented are derived from rigorously designed clinical trials. The methodologies of these pivotal studies are detailed below.

Protocol for Phase III Studies (e.g., ZA-304, ZA-305)[13]

-

Study Design: Two parallel, randomized, double-blind, double-dummy, placebo-controlled, multicenter Phase III trials.

-

Patient Population: Overweight men aged 18-60 years with secondary hypogonadism. Inclusion criteria required two separate early morning serum total testosterone (TT) levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).[13]

-

Intervention: Participants were randomized into four arms for 16 weeks of treatment:

-

Enclomiphene Citrate (12.5 mg/day) + Placebo Gel

-

Enclomiphene Citrate (25 mg/day) + Placebo Gel

-

Placebo Capsule + Testosterone Gel 1.62%

-

Placebo Capsule + Placebo Gel

-

-

Primary Outcome Measures:

-

Change in morning serum total testosterone from baseline to week 16.

-

Percentage of subjects with TT in the normal range (300-1040 ng/dL) at week 16.

-

-

Secondary Outcome Measures:

-

Changes in serum LH and FSH.

-

Changes in sperm parameters (concentration, motility, morphology). Semen samples were collected twice at baseline and twice at the end of the study.[13]

-

-

Hormone Analysis: Serum samples for TT, LH, and FSH were analyzed at a central laboratory using validated immunoassays to ensure consistency.

References

- 1. mensreproductivehealth.com [mensreproductivehealth.com]

- 2. Enclomifene - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. news-medical.net [news-medical.net]

- 5. Enclomiphene for Hypogonadism: A Clinical Alternative to Testosterone [fagronacademy.us]

- 6. gamedaymenshealth.com [gamedaymenshealth.com]

- 7. droracle.ai [droracle.ai]

- 8. conciergemdla.com [conciergemdla.com]

- 9. medcentral.com [medcentral.com]

- 10. hims.com [hims.com]

- 11. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of Clomiphene Citrate Versus Enclomiphene Citrate for Male Infertility Treatment: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. droracle.ai [droracle.ai]

Enclomiphene Citrate's Effect on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant efficacy in the treatment of secondary hypogonadism in men.[1] Unlike exogenous testosterone (B1683101) replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene stimulates the endogenous production of testosterone.[1] It functions as an estrogen receptor antagonist at the hypothalamus and pituitary gland, thereby mitigating the negative feedback inhibition of estrogen on gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion.[1] This technical guide provides a comprehensive overview of enclomiphene's mechanism of action, details its role in steroidogenesis and testosterone synthesis, presents quantitative data from pivotal clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

Secondary hypogonadism is a clinical condition characterized by low serum testosterone levels resulting from dysfunction at the hypothalamic or pituitary level.[1] Traditional treatment has centered on TRT, which, while effective at elevating serum testosterone, leads to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in testicular atrophy and impaired spermatogenesis.[1] Enclomiphene citrate emerges as a promising alternative that restores physiological testosterone production without compromising fertility.[2][3][4] As the pure trans-isomer of clomiphene citrate, enclomiphene acts as a potent estrogen receptor antagonist, avoiding the estrogenic effects of the cis-isomer, zuclomiphene (B94539).[5][6]

Mechanism of Action on the HPG Axis

The therapeutic effect of enclomiphene citrate is centered on its modulation of the HPG axis, the primary hormonal feedback loop governing testosterone production and spermatogenesis.

-

Estrogen Receptor Antagonism: In men, a small amount of testosterone is converted to estradiol (B170435) by the aromatase enzyme. Estradiol exerts a powerful negative feedback effect on the HPG axis by binding to estrogen receptors in the hypothalamus and pituitary gland.[7][8] Enclomiphene citrate competes with estradiol for these binding sites.[9]

-

Disinhibition of the HPG Axis: By acting as an estrogen receptor antagonist, enclomiphene blocks this negative feedback signal.[7][10][11] The hypothalamus and pituitary perceive a state of low estrogen, which leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[7][10]

-

Increased Gonadotropin Secretion: The elevated GnRH levels stimulate the anterior pituitary gland to increase the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][12]

-

Stimulation of Testicular Function:

This mechanism represents a "restoration" of the endogenous hormonal axis, in stark contrast to TRT, which "replaces" testosterone and suppresses the HPG axis, leading to testicular shutdown.[11][13][14]

Quantitative Data on Hormonal and Semen Parameters

Clinical trials have consistently demonstrated the efficacy of enclomiphene citrate in restoring normal testosterone levels while preserving fertility markers. The data below is synthesized from key phase II and phase III studies.

Table 1: Hormonal Response to Enclomiphene Citrate Treatment

| Study / Dosage | Duration | Baseline Total T (ng/dL) | End of Treatment Total T (ng/dL) | Baseline LH (IU/L) | End of Treatment LH (IU/L) | Baseline FSH (IU/L) | End of Treatment FSH (IU/L) |

| Wiehle et al. (ZA-304/305) [15] | 16 weeks | ||||||

| Enclomiphene 12.5 mg | ~251 | ~448 | ~4.1 | ~8.9 | ~4.2 | ~8.0 | |

| Enclomiphene 25 mg | ~254 | ~503 | ~4.2 | ~11.3 | ~4.0 | ~9.8 | |

| Topical Testosterone 1.62% | ~256 | ~558 | ~4.2 | ~1.4 | ~4.4 | ~1.8 | |

| Wiehle et al. (2013) [16][17] | 6 weeks | ||||||

| Enclomiphene 12.5 mg | ~277 | ~562 | ~4.1 | ~8.0 | ~3.8 | ~6.5 | |

| Enclomiphene 25 mg | ~274 | ~604 | ~4.2 | ~9.9 | ~3.8 | ~7.2 | |

| Topical Testosterone 5g | ~283 | ~500 | ~4.4 | ~1.6 | ~4.1 | ~2.0 |

Table 2: Effect on Semen Parameters Compared to Topical Testosterone

| Study / Dosage | Duration | Baseline Sperm Conc. (M/mL) | Change in Sperm Conc. (M/mL) |

| Wiehle et al. (ZA-203) [8] | 3 months | ||

| Enclomiphene 12.5 mg | ~32.4 | Maintained/Increased | |

| Enclomiphene 25 mg | ~35.1 | Maintained/Increased | |

| Topical Testosterone 1% | ~33.9 | Significant Decrease (Oligospermia) | |

| Placebo | ~30.8 | No significant change |

Experimental Protocols

The following outlines a typical methodology for a clinical trial evaluating enclomiphene citrate, based on published Phase III studies (e.g., ZA-304, ZA-305).[15]

4.1. Study Design A randomized, double-blind, double-dummy, placebo-controlled, multicenter, parallel-group study.

4.2. Participant Population

-

Inclusion Criteria:

-

Exclusion Criteria:

4.3. Intervention and Randomization Subjects are randomized into one of several treatment arms:

-

Enclomiphene Citrate (e.g., 12.5 mg or 25 mg) orally, once daily.

-

Topical Testosterone Gel (e.g., AndroGel® 1.62%) applied daily.

-

Placebo.

To maintain blinding in a "double-dummy" design, patients in the enclomiphene group receive a placebo gel, and patients in the testosterone group receive a placebo pill.

4.4. Assessments and Endpoints

-

Screening & Baseline (Visit 1): Medical history, physical examination, consent, and initial blood draws for hormone analysis.

-

Hormone Analysis: Blood samples are collected in the morning (before 10:00 AM) at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, 16).[15][16] Serum is analyzed for TT, free testosterone, LH, FSH, and estradiol using validated immunoassays (e.g., chemiluminescent immunoassays).

-

Semen Analysis: Subjects provide semen samples (after 2-3 days of abstinence) at baseline and at the end of the treatment period.[15] Samples are analyzed according to World Health Organization (WHO) criteria for volume, sperm concentration, motility, and morphology.

-

Primary Endpoint: Change in morning TT from baseline to the end of the treatment period.

-

Secondary Endpoints: Changes in LH, FSH, and semen parameters.

4.5. Statistical Analysis Analysis of covariance (ANCOVA) is typically used to compare the change from baseline in hormone levels between treatment groups, with the baseline value as a covariate. Paired t-tests or Wilcoxon signed-rank tests are used for within-group comparisons.

Pharmacokinetics and Pharmacodynamics

Enclomiphene citrate is administered orally. As the trans-isomer of clomiphene, it has a shorter half-life (approximately 10-24 hours) compared to the cis-isomer, zuclomiphene, which can persist for days.[5][6][9] This shorter half-life contributes to its primary anti-estrogenic effect with fewer prolonged estrogenic side effects.[6]

Pharmacodynamic studies show that while enclomiphene citrate consistently increases serum LH and total testosterone, there is not a direct temporal association between peak drug levels and the maximum concentration of LH or testosterone.[16] The increase in testosterone is a downstream effect of sustained gonadotropin stimulation. A dose-limiting effect on Leydig cell testosterone production is suggested, preventing the stimulation of supraphysiological testosterone levels.[16]

Safety and Tolerability

In short-term clinical trials, enclomiphene citrate has been generally well-tolerated.[18]

-

Common Side Effects: Reported adverse events include headache, hot flashes, nausea, and mood swings, though these are often mild and comparable to placebo in incidence.[8][19]

-

Comparison to Clomiphene Citrate: Enclomiphene is associated with significantly fewer adverse effects, particularly decreased libido, reduced energy, and mood changes, when compared to clomiphene citrate.[20] This is attributed to the absence of the estrogenic zuclomiphene isomer.[6]

-

Other Markers: Treatment with enclomiphene citrate has not been shown to significantly affect levels of thyroid-stimulating hormone, cortisol, lipids, or bone markers in studies up to 16 weeks.[16][17]

Conclusion

Enclomiphene citrate presents a distinct and advantageous mechanism for the treatment of secondary hypogonadism. By acting as an estrogen receptor antagonist at the hypothalamic and pituitary levels, it successfully interrupts the HPG axis's negative feedback loop, leading to increased endogenous production of LH, FSH, and testosterone.[1] This "restoration" approach, as opposed to the "replacement" model of TRT, effectively normalizes serum testosterone while preserving, and in some cases enhancing, spermatogenesis.[1] The quantitative data from numerous clinical trials consistently support its efficacy and favorable safety profile, particularly concerning the preservation of fertility. While still considered investigational by the FDA, enclomiphene citrate stands as a well-documented and promising therapeutic option for hypogonadal men who wish to maintain testicular function and fertility.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enclomifene - Wikipedia [en.wikipedia.org]

- 6. hims.com [hims.com]

- 7. droracle.ai [droracle.ai]

- 8. medcentral.com [medcentral.com]

- 9. droracle.ai [droracle.ai]

- 10. conciergemdla.com [conciergemdla.com]

- 11. Enclomiphene: Benefits, Side Effects & How It Works | BodySpec [bodyspec.com]

- 12. Enclomiphene citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. mensreproductivehealth.com [mensreproductivehealth.com]

- 15. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study – ScienceOpen [scienceopen.com]

- 18. healthon.com [healthon.com]

- 19. drugtodayonline.com [drugtodayonline.com]

- 20. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Enclomiphene: A Technical Whitepaper on a Pure Isomer Approach to Hormone Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene (B195052) citrate (B86180), the pure (E)-isomer of clomiphene citrate, represents a significant advancement in the treatment of secondary hypogonadism. Unlike its parent compound, which is a mixture of two isomers with opposing estrogenic and anti-estrogenic activities, enclomiphene is a selective estrogen receptor antagonist. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of enclomiphene. It details the experimental protocols for its synthesis, purification, and characterization, and presents quantitative data from key clinical trials. Furthermore, this paper visualizes the core signaling pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals in the field of endocrinology and reproductive medicine.

Introduction: The Isomeric Challenge of Clomiphene

Clomiphene citrate has been utilized for decades in the treatment of ovulatory dysfunction and has been used off-label for male hypogonadism.[1][2] It is a racemic mixture of two geometric isomers: enclomiphene ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene).[1][3] While structurally similar, these isomers possess distinct pharmacological properties. Enclomiphene acts as an estrogen receptor antagonist, while zuclomiphene exhibits weak estrogenic (agonistic) effects.[3][4] The presence of zuclomiphene, with its long half-life, is thought to contribute to some of the side effects associated with clomiphene citrate treatment, such as mood swings and gynecomastia.[1][5]

The development of enclomiphene as a pure isomer was driven by the hypothesis that isolating the anti-estrogenic component would offer a more targeted therapeutic effect with an improved safety profile for the treatment of secondary hypogonadism.[5][6] By eliminating the estrogenic activity of zuclomiphene, enclomiphene aims to restore endogenous testosterone (B1683101) production without the confounding effects of an estrogen agonist.[6]

Mechanism of Action: Restoring the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Enclomiphene's therapeutic effect is centered on its modulation of the hypothalamic-pituitary-gonadal (HPG) axis.[7][8] In men, testosterone and its metabolite, estradiol (B170435), exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[7][9] This feedback loop is crucial for maintaining hormonal homeostasis.

Enclomiphene acts as a competitive antagonist at estrogen receptors in the hypothalamus and pituitary gland.[8][10] By blocking these receptors, it prevents estradiol from exerting its negative feedback.[7][10] The hypothalamus and pituitary perceive a state of low estrogen, leading to an increased release of GnRH and a subsequent surge in LH and FSH production.[9][10] Elevated LH levels stimulate the Leydig cells in the testes to increase the synthesis and secretion of testosterone, while FSH supports spermatogenesis in the Sertoli cells.[7][9] This mechanism effectively "restarts" the endogenous production of testosterone, in contrast to exogenous testosterone replacement therapy which suppresses the HPG axis.[7][8]

Caption: Enclomiphene's Mechanism of Action on the HPG Axis.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of enclomiphene in men with secondary hypogonadism. The following tables summarize key quantitative data from these studies.

Table 1: Hormonal Responses to Enclomiphene Citrate

| Study/Dosage | Duration | Baseline Total Testosterone (ng/dL) | Change in Total Testosterone (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |

| Wiehle et al. (2013)[11][12] | 6 weeks | ||||||

| 12.5 mg/day | ~250 | +292 | ~3.5 | +3.9 | ~3.0 | +2.8 | |

| 25 mg/day | ~250 | +334 | ~3.5 | +5.9 | ~3.0 | +4.9 | |

| Topical Testosterone | ~250 | +250 | ~3.5 | -1.9 | ~3.0 | -1.7 | |

| Kaminetsky et al. (2013)[13][14] | 6 months | ~165 | +360 | ~2.5 | Increased | ~2.0 | Increased |

| Wiehle et al. (2014)[3] | 3 months | ||||||

| 12.5 mg/day | <250 | Increased to normal | N/A | +5.1 | N/A | +4.8 | |

| 25 mg/day | <250 | Increased to normal | N/A | +7.4 | N/A | +6.9 | |

| Topical Testosterone | <250 | Increased to normal | N/A | -4.4 | N/A | -2.4 |

Table 2: Effects of Enclomiphene Citrate on Sperm Parameters

| Study/Dosage | Duration | Baseline Sperm Concentration (x 10^6/mL) | Change in Sperm Concentration |

| Kaminetsky et al. (2013)[13][14] | 6 months | N/A | Elevated to 75-334 x 10^6/mL |

| Wiehle et al. (2014)[3] | 3 months | N/A | Maintained in normal range |

| Topical Testosterone | 3 months | N/A | Marked reduction |

Table 3: Pharmacokinetic Parameters of Enclomiphene Citrate (25 mg/day)

| Parameter | Value |

| Half-life | ~10 hours[2] |

| Cmax (after 6 weeks) | ~25 ng/mL[11] |

| Tmax | ~2 hours[11] |

Table 4: Incidence of Common Adverse Events in Clinical Trials

| Adverse Event | Incidence (%)[10] |

| Headache | 3.3 |

| Nausea | 2.1 |

| Diarrhea | 1.9 |

| Common Cold | 1.7 |

| Hot flush | 1.7 |

| Joint pain | 1.2 |

| Dizziness | 1.0 |

Experimental Protocols

Synthesis and Purification of Enclomiphene Citrate

The synthesis and purification of enclomiphene from clomiphene citrate involves the separation of the (E) and (Z) isomers. The following is a generalized protocol based on patented methods.[15][16]

Objective: To isolate pure (E)-clomiphene (enclomiphene) from a mixture of clomiphene isomers.

Materials:

-

Clomiphene citrate

-

Racemic binaphthyl-phosphoric acid (BPA)

-

Ethyl acetate (B1210297)

-

Ammonia (B1221849) solution

-

Citric acid

-

Ethanol

-

Filtration apparatus

-

Reaction vessels

Protocol:

-

Dissolution: Dissolve clomiphene citrate in methanol.

-

Salt Formation: Add a solution of racemic binaphthyl-phosphoric acid (BPA) in methanol to the clomiphene solution while stirring. This selectively precipitates the enclomiphene-BPA salt.[15]

-

Isolation of Enclomiphene-BPA Salt: Filter the precipitate, wash with methanol, and dry to obtain the enclomiphene-BPA salt.[15]

-

Liberation of Enclomiphene Free Base: Extract the enclomiphene-BPA salt with ethyl acetate and an ammonia solution to convert the salt to the free base, which will dissolve in the organic layer.[15]

-

Formation of Enclomiphene Citrate: To the dried organic solution containing the enclomiphene free base, add a solution of citric acid in ethanol.[15]

-

Crystallization and Isolation: Allow the solution to stand at room temperature to facilitate the crystallization of enclomiphene citrate. Filter the precipitate and dry under a vacuum to yield pure enclomiphene citrate.[15]

Caption: Workflow for the Synthesis and Purification of Enclomiphene Citrate.

Competitive Estrogen Receptor Binding Assay

This protocol describes a method to determine the binding affinity of enclomiphene to the estrogen receptor (ER).[7]

Objective: To quantify the ability of enclomiphene to compete with a radiolabeled estrogen for binding to the ER.

Materials:

-

Purified estrogen receptor α (ERα) or cell lysates containing ERα

-

[³H]-Estradiol (radiolabeled ligand)

-

Enclomiphene citrate

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Preparation of Reagents: Prepare a series of dilutions of enclomiphene citrate in the assay buffer. Dilute the [³H]-Estradiol to a working concentration.

-

Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol, and varying concentrations of enclomiphene citrate.

-

Total and Non-specific Binding: Include control tubes for total binding (containing only [³H]-Estradiol and ERα) and non-specific binding (containing [³H]-Estradiol, ERα, and a high concentration of unlabeled estradiol).

-

Incubation: Initiate the binding reaction by adding the ERα preparation to all tubes. Incubate at 4°C for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of enclomiphene. Determine the IC50 value, which is the concentration of enclomiphene that inhibits 50% of the specific binding of [³H]-Estradiol.

In Vitro Functional Assay for Estrogen Receptor Antagonism

This protocol outlines a cell-based assay to assess the functional antagonist activity of enclomiphene.[17]

Objective: To determine if enclomiphene can inhibit estrogen-induced gene expression in a cellular context.

Materials:

-

Human cell line (e.g., MCF-7, which expresses ERα)

-

Cell culture medium and supplements

-

Estrogen-responsive reporter plasmid (e.g., containing an estrogen response element (ERE) linked to a luciferase reporter gene)

-

Transfection reagent

-

Estradiol

-

Enclomiphene citrate

-

Lysis buffer

-

Luciferase assay substrate

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with:

-

Vehicle control

-

Estradiol alone (to induce reporter gene expression)

-

Enclomiphene citrate alone

-

Estradiol in combination with increasing concentrations of enclomiphene citrate

-

-

Incubation: Incubate the cells for 24-48 hours to allow for treatment effects and reporter gene expression.

-

Cell Lysis: Lyse the cells using the lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates by adding the luciferase assay substrate and measuring the resulting luminescence with a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Determine the ability of enclomiphene to inhibit estradiol-induced luciferase activity and calculate the IC50 for its antagonist effect.

Conclusion

The development of enclomiphene as a pure isomer marks a targeted approach to the treatment of secondary hypogonadism. By isolating the estrogen receptor antagonist properties of clomiphene, enclomiphene offers a mechanism to restore the natural physiological production of testosterone through the HPG axis.[3][7] Clinical data demonstrates its efficacy in increasing testosterone, LH, and FSH levels while preserving spermatogenesis, a significant advantage over traditional testosterone replacement therapies.[2][3][18] The detailed experimental protocols for its synthesis, purification, and functional characterization provide a foundation for further research and development in this area. Enclomiphene represents a promising therapeutic option for men with secondary hypogonadism, particularly for those who wish to maintain fertility.

References

- 1. hims.com [hims.com]

- 2. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcentral.com [medcentral.com]

- 4. mensreproductivehealth.com [mensreproductivehealth.com]

- 5. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. healthon.com [healthon.com]

- 9. hims.com [hims.com]

- 10. maximustribe.com [maximustribe.com]

- 11. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oral enclomiphene citrate stimulates the endogenous production of testosterone and sperm counts in men with low testosterone: comparison with testosterone gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. patents.justia.com [patents.justia.com]

- 16. US9914696B2 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]

- 17. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Enclomiphene Citrate on Hormone Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) investigated for the treatment of secondary hypogonadism in men. Unlike traditional testosterone (B1683101) replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene citrate acts as an estrogen receptor antagonist at the pituitary and hypothalamus. This mechanism blocks the negative feedback of estrogen, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and subsequently, enhanced endogenous testosterone production. This guide provides a comprehensive technical overview of the long-term effects of enclomiphene citrate on male hormone profiles, supported by data from clinical trials. It includes detailed experimental protocols, quantitative data summaries, and a visualization of the underlying signaling pathway.

Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal Axis

Enclomiphene citrate's primary mechanism of action is the competitive antagonism of estrogen receptors in the hypothalamus and pituitary gland.[1][2][3] By blocking these receptors, it prevents estradiol (B170435) from exerting its negative feedback on the HPG axis.[1][2] This "tricks" the brain into perceiving low estrogen levels, which in turn stimulates the hypothalamus to release more gonadotropin-releasing hormone (GnRH).[3] Increased GnRH signaling prompts the anterior pituitary to secrete greater amounts of LH and FSH.[3][4]

-

Luteinizing Hormone (LH): Stimulates the Leydig cells in the testes to increase the synthesis and secretion of testosterone.[5]

-

Follicle-Stimulating Hormone (FSH): Acts on the Sertoli cells in the testes, playing a crucial role in spermatogenesis.[4]

This mechanism allows for the restoration of normal testosterone levels while preserving the natural hormonal signaling pathways, a key advantage over exogenous testosterone therapies that suppress gonadotropin production and can impair fertility.[6][7]

Signaling Pathway of Enclomiphene Citrate

Quantitative Effects on Hormone Profiles: Summary of Clinical Trial Data

Multiple Phase II and Phase III clinical trials have demonstrated the efficacy of enclomiphene citrate in restoring normal testosterone levels in men with secondary hypogonadism. The following tables summarize the long-term hormonal changes observed in these studies.

Table 1: Long-Term Effects of Enclomiphene Citrate on Key Hormones (up to 6 months)

| Study / Trial ID | Duration | Dosage | Baseline Total T (ng/dL) | Change in Total T (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |

| Wiehle et al. (Phase II)[4] | 6 weeks | 25 mg/day | <350 | ▲ to 604 (mean) | Low to normal | ▲ | Low to normal | ▲ |

| Wiehle et al. (Phase IIb)[2] | 3 months | 12.5 mg/day | <250 | ▲ Significant increase | N/A | ▲ 5.1 | N/A | ▲ 4.8 |

| Wiehle et al. (Phase IIb)[2] | 3 months | 25 mg/day | <250 | ▲ Significant increase | N/A | ▲ 7.4 | N/A | ▲ 6.9 |

| Kim et al. (Phase III Pooled)[1] | 16 weeks | N/A | N/A | ▲ to normal range | N/A | ▲ Maintained or increased | N/A | ▲ Maintained or increased |

| NCT01534208 (ZA-300)[8] | 6 months | 12.5-25 mg/day | <350 (<55y), <300 (55-65y) | N/A | <15 | N/A | N/A | N/A |

Note: "▲" indicates an increase. N/A indicates data not available in the provided search results.

Table 2: Comparative Effects of Enclomiphene Citrate, Topical Testosterone, and Placebo

| Treatment Group | Duration | Change in Total Testosterone | Change in LH | Change in FSH | Change in Sperm Concentration |

| Enclomiphene Citrate (12.5 mg/day)[2] | 3 months | ▲ Significant increase | ▲ | ▲ | Maintained |

| Enclomiphene Citrate (25 mg/day)[2] | 3 months | ▲ Significant increase | ▲ | ▲ | Maintained |

| Topical Testosterone[2] | 3 months | ▲ Significant increase | ▼ | ▼ | ▼ Significantly lower |

| Placebo[2] | 3 months | No significant change | Little change | Little change | No significant change |

Note: "▲" indicates an increase, "▼" indicates a decrease.

Detailed Experimental Protocols

The following outlines the typical methodologies employed in clinical trials assessing the long-term effects of enclomiphene citrate.

Study Design

-

Phase: II and III, randomized, single-blind or double-blind, placebo-controlled, and active-comparator (e.g., topical testosterone) studies.[4][8][9]

-

Duration: Treatment periods typically range from 3 to 6 months.[2][8]

-

Arms: Common study arms include different dosages of enclomiphene citrate (e.g., 12.5 mg and 25 mg daily), a placebo, and an active comparator like a topical testosterone gel.[2][4]

Participant Population

-

Inclusion Criteria:

-

Diagnosis of secondary hypogonadism confirmed by two separate morning total testosterone assessments below a specified threshold (e.g., <300 ng/dL or <350 ng/dL).[4][8]

-

Low or inappropriately normal LH levels (e.g., <12 IU/L or <15 mIU/mL).[4][8]

-

Overweight or obese (BMI often in the range of 30-42 kg/m ²).[10]

-

Exclusion Criteria:

-

Use of testosterone products or other medications affecting the HPG axis within a specified washout period (e.g., 7 days for topical testosterone, 6 months for injectable).[8]

-

Use of medications such as spironolactone, cimetidine, 5α-reductase inhibitors, hCG, androgens, estrogens, or anabolic steroids.[8]

-

Clinically significant abnormal laboratory findings.[8]

-

Uncontrolled hypertension.[8]

-

Intervention

-

Dosage: Enclomiphene citrate is administered orally, typically in daily doses of 12.5 mg or 25 mg.[2][4][8] Some protocols allow for dose titration based on response.[8]

Hormone and Semen Analysis

-

Blood Sampling: Morning blood samples are collected at baseline and at various intervals throughout the study (e.g., weekly, monthly, and at the end of the treatment period) to measure hormone levels.[10][11] For pharmacokinetic studies, more frequent sampling (e.g., hourly over 24 hours) may be conducted.[4]

-

Hormone Assays: Total testosterone, free testosterone, LH, FSH, and estradiol are typically measured using immunoassays.[4]

-

Semen Analysis: Semen samples are collected at baseline and at the end of the study to assess sperm concentration, motility, and morphology.[9]

Experimental Workflow

Long-Term Safety and Tolerability

Short-term studies (up to 6 months) suggest that enclomiphene citrate is generally well-tolerated.[1] Reported side effects in some trials have included headache, nausea, and abdominal discomfort.[1] Importantly, unlike clomiphene citrate, which contains the estrogenic isomer zuclomiphene, enclomiphene citrate is a pure estrogen antagonist, which may lead to a more favorable side effect profile with less risk of mood swings and other estrogen-related effects.[12]

While studies on clomiphene citrate have been conducted for longer periods (over three years), dedicated long-term safety data for enclomiphene citrate beyond one year is still emerging.[13] Further research is needed to fully establish the long-term effects on bone density, cardiovascular health, and other metabolic parameters.[7]

Conclusion

Enclomiphene citrate presents a promising therapeutic alternative for men with secondary hypogonadism, particularly those who wish to preserve fertility. Its mechanism of action effectively restores endogenous testosterone production by modulating the HPG axis, leading to significant increases in LH, FSH, and total testosterone. Clinical trial data up to six months demonstrate its efficacy in normalizing hormone profiles with a favorable short-term safety profile. Further long-term studies are warranted to fully elucidate its extended safety and efficacy. This guide provides a foundational technical understanding for researchers and drug development professionals working with this compound.

References

- 1. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. balancemyhormones.co.uk [balancemyhormones.co.uk]

- 4. Testosterone restoration using enclomiphene citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conciergemdla.com [conciergemdla.com]

- 6. healthon.com [healthon.com]

- 7. news-medical.net [news-medical.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. mensreproductivehealth.com [mensreproductivehealth.com]

- 13. driphydration.com [driphydration.com]

Off-Target Effects of Enclomiphene Citrate in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene (B195052) citrate (B86180), the (E)-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) primarily investigated for the treatment of secondary hypogonadism in men. Its on-target mechanism involves antagonizing estrogen receptors in the hypothalamus and pituitary, leading to an increase in gonadotropin (LH and FSH) and subsequently testosterone (B1683101) production. While the on-target pharmacology of enclomiphene is well-characterized, a comprehensive understanding of its off-target effects in preclinical models is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth summary of the reported off-target effects of enclomiphene citrate in various preclinical systems, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

On-Target and Off-Target Pharmacology of Enclomiphene Citrate

Enclomiphene's primary pharmacological action is tissue-selective estrogen receptor antagonism. However, preclinical studies have revealed effects in non-reproductive tissues, suggesting a broader biological activity profile. These off-target effects are particularly relevant in the context of long-term therapeutic use. This guide will focus on the off-target effects observed in key organ systems, including the skeletal, metabolic, renal, and ocular systems.

Experimental Workflow for Preclinical Toxicity Assessment

A general workflow for assessing the preclinical toxicity of a compound like enclomiphene citrate involves a tiered approach, starting with in vitro assays and progressing to in vivo studies in multiple animal models.

Figure 1: General preclinical toxicology assessment workflow for enclomiphene citrate.

Effects on Bone Metabolism

Preclinical studies, primarily in ovariectomized (OVX) rat models of postmenopausal osteoporosis, have investigated the effects of clomiphene citrate and its isomers on bone health. These studies suggest a bone-protective effect, likely mediated through estrogen receptor modulation in bone tissue.

Quantitative Data

| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |

| Ovariectomized Sprague-Dawley Rats | Clomiphene Citrate | 1 or 10 mg/kg/day (injection) | 6 weeks | As effective as 17β-estradiol in preventing bone loss without uterine hyperstimulation. | |

| Ovariectomized Breeder Rats | Clomiphene Citrate | 20 mg/kg/week (injection) | 6 months | Prevented reductions in total femur calcium content, cortical thickness, and trabeculae. Maintained positive calcium balance. | |

| Ovariectomized Wistar Rats | Clomiphene Citrate | 10 mg/kg/day (intraperitoneal) | 2 months | Reduced the number of osteoclasts and increased osteoblastic activity. | |

| LHRH Agonist-treated Rats | Clomiphene Citrate | 10 mg/kg/week (oral) | 4 weeks | Inhibited the osteopenic effect of the LHRH agonist, slowing bone breakdown. | |

| Ovariectomized Rats | Enclomiphene (ENC) & Zuclomiphene (B94539) (ZUC) | Not specified | 3 months | Both isomers contributed to the beneficial effects of clomiphene on bone volume and architecture. ENC antagonized the uterine effects of ZUC. |

Experimental Protocols

Ovariectomized Rat Model for Osteoporosis

-

Animal Model: Adult female Sprague-Dawley or Wistar rats (typically 4-7 months old).

-

Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, simulating menopause. A sham-operated group serves as a control.

-

Treatment: After a recovery period to allow for bone loss to initiate, animals are treated with enclomiphene citrate, clomiphene citrate, vehicle control, or a positive control (e.g., 17β-estradiol) via oral gavage or injection.

-

Duration: Studies typically range from 6 weeks to 6 months.

-

Endpoint Analysis:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and/or tibia.

-

Bone Histomorphometry: Undecalcified bone sections from the tibia or femur are prepared and stained to quantify parameters such as trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp). Osteoblast and osteoclast numbers and surfaces are also quantified.

-

Biochemical Markers: Serum levels of bone turnover markers such as alkaline phosphatase (ALP) and osteocalcin (B1147995) are measured.

-

Whole-Body Calcium: Total body calcium can be assessed using neutron activation analysis.

-

Signaling Pathway: RANKL/OPG Axis

While direct preclinical evidence for enclomiphene's effect on the RANKL/OPG pathway is limited, SERMs are known to modulate this critical signaling axis in bone remodeling. Estrogen deficiency leads to an increase in the RANKL/OPG ratio, favoring osteoclastogenesis and bone resorption. Enclomiphene, acting as an estrogen agonist in bone, is hypothesized to decrease the RANKL/OPG ratio, thereby inhibiting osteoclast activity and preserving bone mass.

Figure 2: Hypothesized modulation of the RANKL/OPG pathway by enclomiphene citrate.

Effects on Lipid Metabolism

Preclinical evidence suggests that the isomers of clomiphene citrate have differential effects on lipid metabolism.

Quantitative Data

| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |

| Male Baboons | Enclomiphene Citrate | 1.5 mg/kg/day | 12 days | 8% reduction in serum cholesterol levels. | |

| Male Baboons | Zuclomiphene Citrate | 1.5 mg/kg/day | 12 days | 22% increase in serum cholesterol levels. | |

| Ovariectomized Rats | Clomiphene Citrate | Not specified | 3 months | Potent agonist effect on serum cholesterol (reduction). |

Experimental Protocols

Baboon Model for Lipid Profile Assessment

-

Animal Model: Adult male baboons are used due to their physiological similarity to humans in terms of lipid metabolism.

-

Treatment: Animals are administered enclomiphene citrate, zuclomiphene citrate, or vehicle control orally for a defined period.

-

Sample Collection: Blood samples are collected at baseline and at specified time points during and after treatment.

-

Endpoint Analysis: Serum is isolated and analyzed for total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) concentrations using standard enzymatic assays.

Signaling Pathway: SREBP-2

The sterol regulatory element-binding protein 2 (SREBP-2) is a key transcription factor that regulates cholesterol biosynthesis. While direct preclinical studies linking enclomiphene to SREBP-2 are lacking, estrogen signaling has been shown to influence this pathway. It is plausible that enclomiphene, through its interaction with estrogen receptors in the liver, could modulate SREBP-2 activity, leading to changes in cholesterol metabolism.

Figure 3: Postulated influence of enclomiphene citrate on the SREBP-2 pathway.

Renal and Hepatic Effects

Nonclinical toxicity studies have identified the kidneys and liver as potential target organs for enclomiphene and its related compounds.

Quantitative Data

| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |

| Male Mice | Zuclomiphene Citrate | 40 mg/kg/day | Chronic | Profound adverse effects on kidneys. | |

| Male Mice | Enclomiphene Citrate | 40 mg/kg/day | Chronic | No adverse effects on kidney histology. | |

| Rats | En |

Enclomiphene Citrate's Role in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enclomiphene (B195052) citrate (B86180), the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant efficacy in the treatment of secondary hypogonadism in men. Unlike exogenous testosterone (B1683101) replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene stimulates the endogenous production of testosterone.[1][2] It acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland, thereby mitigating the negative feedback inhibition of estrogen on gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion.[1][3][4] This guide provides a comprehensive overview of enclomiphene's mechanism of action, details its role in the steroidogenesis and testosterone synthesis pathways, presents quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Enclomiphene's therapeutic effect is centered on its modulation of the HPG axis, the primary hormonal feedback loop governing testosterone production and spermatogenesis.[1]

The HPG Axis Negative Feedback Loop

In males, the hypothalamus secretes GnRH, which stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] LH acts on the Leydig cells within the testes to promote the synthesis of testosterone.[1][5] FSH is crucial for supporting spermatogenesis in the Sertoli cells.[1] Testosterone, and its aromatized metabolite estradiol (B170435), exert negative feedback on both the hypothalamus and the pituitary, inhibiting the release of GnRH, LH, and FSH to maintain hormonal homeostasis.[1][5]

Enclomiphene's Interruption of Negative Feedback

Enclomiphene functions as a competitive antagonist of estrogen receptors in the hypothalamus and pituitary gland.[1][2][3][4] By blocking these receptors, it prevents estradiol from exerting its negative feedback.[1][5] This disruption leads to an increase in the pulsatile release of GnRH from the hypothalamus.[4][6] The elevated GnRH levels, in turn, stimulate the anterior pituitary to secrete more LH and FSH.[3][7][8] The increased circulating LH directly stimulates the Leydig cells in the testes to synthesize and secrete more testosterone, effectively restoring steroidogenesis.[5]

Quantitative Data on Hormonal and Semen Parameters

Clinical studies have consistently shown that enclomiphene citrate effectively increases serum testosterone, LH, and FSH levels. Unlike exogenous testosterone, it does so while preserving or improving sperm counts.[9]

Table 1: Hormonal Changes in Men with Secondary Hypogonadism

| Study / Cohort | Treatment Group | Duration | Baseline Total T (ng/dL) | End of Study Total T (ng/dL) | Change in LH (mIU/mL) | Change in FSH (mIU/mL) |

| Wiehle et al. (Phase II)[10] | Enclomiphene 25 mg | 6 weeks | (Low) | 604 (±160) | Increased | Increased |

| Transdermal T | 6 weeks | (Low) | 500 (±278) | Suppressed | Suppressed | |

| Kaminetsky et al. (ZA-304/305)[9] | Enclomiphene (12.5 mg & 25 mg) | 16 weeks | ≤300 | Increased to normal range | Increased | Increased |

| Testosterone Gel | 16 weeks | ≤300 | Increased to normal range | Decreased | Decreased | |

| Meta-Analysis (SERMs vs. Placebo) | SERMs (Clomiphene/Enclomiphene) | Varied | (Low) | Mean Diff: +273.76 | Mean Diff: +4.66 | Mean Diff: +4.59 |

Note: Values are presented as mean (±SD) or as described in the source. "Low" indicates baseline levels consistent with secondary hypogonadism (e.g., <350 ng/dL).

Table 2: Effects on Semen Parameters

| Study / Cohort | Treatment Group | Duration | Baseline Sperm Conc. | End of Study Sperm Conc. |

| Kaminetsky et al. (ZA-304/305)[9] | Enclomiphene (12.5 mg & 25 mg) | 16 weeks | Normal | Maintained in normal range |

| Testosterone Gel | 16 weeks | Normal | Marked Reduction | |

| MedCentral Review[11] | Enclomiphene 12.5 mg | 3 months | Not specified | Significantly higher than T Gel |

| Enclomiphene 25 mg | 3 months | Not specified | Significantly higher than T Gel | |

| Topical Testosterone | 3 months | Not specified | Significantly lower than Enclomiphene |

Experimental Protocols

The methodologies employed in clinical trials of enclomiphene citrate are crucial for interpreting the resulting data. Below are detailed summaries of typical protocols for clinical trial design and hormone quantification.

Clinical Trial Design: Representative Phase III Protocol

A common design for enclomiphene citrate trials involves a randomized, double-blind, placebo-controlled, multicenter study.[9]

-

Objective: To evaluate the efficacy and safety of enclomiphene citrate in treating men with secondary hypogonadism.

-

Participant Population:

-

Inclusion Criteria: Overweight men aged 18-60 years with a BMI between 30 and 42 kg/m ².[12] Confirmed secondary hypogonadism with two separate morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).[9][12]

-

Exclusion Criteria: Use of injectable testosterone within 6 months, current use of medications that affect the HPG axis (e.g., spironolactone, 5α-reductase inhibitors, hCG), uncontrolled hypertension, or a history of prostate or breast cancer.[12][13]

-

-

Intervention: Daily oral doses of enclomiphene citrate (e.g., 12.5 mg or 25 mg), topical testosterone gel (active comparator), or placebo.[9]

-

Duration: Typically 16 weeks to 6 months for efficacy and safety evaluation.[9][13]

-

Primary Outcome Measures: Change from baseline in morning total testosterone, LH, and FSH levels.

-

Secondary Outcome Measures: Changes in semen parameters (concentration, motility, morphology) and safety assessments (adverse events, clinical laboratory tests).

Hormone Quantification Methodologies

Accurate quantification of steroid and peptide hormones is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid measurement, while immunoassays are commonly used for gonadotropins.

-

Principle: This method offers high specificity and sensitivity by separating testosterone from other similar steroids chromatographically before detection by mass spectrometry.[14]

-

Sample Preparation:

-

A 100 µL serum sample is obtained.

-

A deuterated internal standard (e.g., ¹³C₃-testosterone) is added for accurate quantification.[14]

-

Proteins are precipitated using a solvent like acetonitrile.[2]

-

A two-step liquid-liquid extraction is performed using solvents like ethyl acetate (B1210297) and hexane (B92381) to isolate testosterone and remove interfering substances like phospholipids.[7][14]

-

The final extract is dried and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[14]

-

-

Analysis:

-

Chromatography: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate testosterone from other compounds.[2]

-

Mass Spectrometry: The eluent from the HPLC is ionized (e.g., via APCI or ESI) and enters a tandem mass spectrometer.[2] Quantification is performed using selected reaction monitoring (SRM), tracking specific precursor-to-product ion transitions (e.g., m/z 289 → 97 for testosterone).[14]

-

-

Calibration & Quality Control: A calibration curve is generated using standards of known testosterone concentrations.[2] Quality control samples at low, medium, and high concentrations are analyzed in each run to ensure accuracy and precision.[7]

-

Principle: These assays utilize specific antibodies to quantify LH and FSH. The sandwich immunoassay is a common format. Electrochemiluminescence immunoassay (ECLIA) is a frequently used high-sensitivity platform.

-

Assay Procedure (General Sandwich ELISA):

-

Microtiter wells are pre-coated with a monoclonal capture antibody specific to an epitope on the LH or FSH molecule.

-

Standards, controls, and patient serum samples (e.g., 25-50 µL) are pipetted into the wells.[4][10]

-

A second antibody, conjugated to an enzyme (like HRP for ELISA) or a chemiluminescent label (like a ruthenium complex for ECLIA), is added.[5] This antibody binds to a different epitope on the target hormone, forming a "sandwich".

-

The plate is incubated (e.g., 30-45 minutes at room temperature) to allow binding to occur.[10]

-

The wells are washed to remove any unbound antibodies and sample components.

-

For ELISA, a substrate (e.g., TMB) is added, which reacts with the enzyme to produce a color change. For ECLIA, an electrical voltage is applied in the measuring cell to trigger a light-emitting reaction.

-

The optical density or light signal is measured, which is directly proportional to the concentration of the hormone in the sample.[10]

-

-

Data Analysis: A standard curve is constructed by plotting the signal from the known standards against their concentrations. The concentrations of the unknown samples are then determined by interpolating their signals on this curve.[10]

Conclusion

Enclomiphene citrate presents a distinct and advantageous mechanism for the treatment of secondary hypogonadism. By acting as an estrogen receptor antagonist at the hypothalamic and pituitary levels, it successfully interrupts the HPG axis's negative feedback loop, leading to increased endogenous production of LH, FSH, and testosterone.[1][11] This "restoration" approach, as opposed to the "replacement" model of TRT, effectively normalizes serum testosterone while preserving, and in some cases enhancing, spermatogenesis.[6][7][9] The quantitative data from clinical trials consistently support its efficacy and favorable profile concerning fertility.

References

- 1. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. ibl-international.com [ibl-international.com]

- 5. ab-ds.de [ab-ds.de]

- 6. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. diagnostics.roche.com [diagnostics.roche.com]

- 9. ohiohealth.testcatalog.org [ohiohealth.testcatalog.org]

- 10. linear.es [linear.es]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Safety Study of Enclomiphene Citrate in the Treatment of Men With Secondary Hypogonadism | Clinical Research Trial Listing [centerwatch.com]

- 13. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Tissue-Specific Actions of Enclomiphene Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene (B195052) citrate (B86180), the (E)-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) with a distinct pharmacological profile that confers tissue-selective estrogenic and anti-estrogenic activities. Unlike its isomeric counterpart, zuclomiphene, which exhibits more estrogenic properties, enclomiphene is predominantly an estrogen receptor antagonist, particularly within the hypothalamus and pituitary gland. This antagonistic action forms the basis of its primary clinical application in treating secondary hypogonadism in men by stimulating the hypothalamic-pituitary-gonadal (HPG) axis to increase endogenous testosterone (B1683101) production.[1][2][3][4] However, the full spectrum of its tissue-selective effects extends beyond the HPG axis, with potential implications for bone, liver, and other estrogen-responsive tissues. This technical guide provides an in-depth investigation into the tissue-selective activity of enclomiphene citrate, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

Enclomiphene citrate exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The tissue-specific outcomes of this binding are not solely determined by the affinity of enclomiphene for these receptors but are also intricately regulated by the cellular context. This includes the relative expression levels of ERα and ERβ in a given tissue, the availability of various co-activator and co-repressor proteins, and the specific conformation adopted by the ER-enclomiphene complex.[5]

As a SERM, enclomiphene can act as an antagonist in some tissues while having partial agonist or no activity in others. This duality is central to its therapeutic potential and distinguishes it from pure estrogens or anti-estrogens.

Quantitative Data: Receptor Binding and Clinical Outcomes

The tissue-selective activity of enclomiphene citrate is underpinned by its binding affinity to estrogen receptors and its downstream effects on various physiological parameters. The following tables summarize key quantitative data from preclinical and clinical studies.

| Receptor | Ligand | Assay Type | Value (IC50) | Reference |

| Estrogen Receptor Alpha (ERα) | Enclomiphene | In vitro pharmacology assay | 4.56 nM | [6] |

| Nuclear Estrogen Receptor (RE) | Enclomiphene | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | 2% of Estradiol | [5][7] |

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Change from Baseline | p-value | Reference |

| Serum Testosterone (ng/dL) | Enclomiphene Citrate (25 mg) | 228 | 582 (at 3 years) | Significant Increase | <0.001 | [8] |

| Luteinizing Hormone (LH) (mIU/mL) | Enclomiphene Citrate | Low to Normal | Increased | - | - | [9] |

| Follicle-Stimulating Hormone (FSH) (mIU/mL) | Enclomiphene Citrate | Low to Normal | Increased | - | - | [9] |

| Total Cholesterol | Enclomiphene-treated baboons | - | - | 8% reduction | 0.03 | [9] |

| Estradiol (pg/mL) | Enclomiphene Citrate | - | -5.92 (median change) | Lower increase than clomiphene | 0.001 | [10] |

| Bone Mineral Density (BMD) | Clomiphene Citrate | - | Significantly improved | - | - | [7][11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of enclomiphene's action, the following diagrams have been generated using the Graphviz DOT language.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Signaling

References

- 1. The effect of clomiphene citrate on osteoporosis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression patterns and action analysis of genes associated with drug-induced liver diseases during rat liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of estradiol and clomiphene citrate on Erk activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]